molecular formula C15H17NO4 B1627038 Methyl 4-(morpholinocarbonyl)cubanecarboxylate CAS No. 883554-73-2

Methyl 4-(morpholinocarbonyl)cubanecarboxylate

Cat. No.: B1627038
CAS No.: 883554-73-2
M. Wt: 275.3 g/mol
InChI Key: YYVJCPBOJUHIDA-UHFFFAOYSA-N
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Description

Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a chemical compound that belongs to the class of cubane derivatives. Cubane is a highly strained hydrocarbon with a unique cubic structure, which makes it an interesting scaffold in various fields of chemistry and materials science. The incorporation of the morpholinocarbonyl group into the cubane structure adds further functional diversity, making this compound valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(morpholinocarbonyl)cubanecarboxylate typically involves the functionalization of cubane carboxylic acids. . This method allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes, providing a convenient route for the synthesis of various cubane derivatives.

Industrial Production Methods

The use of flow electrochemical conditions is particularly advantageous for upscaling, as it allows for continuous production and improved reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholinocarbonyl)cubanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The cubane core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.

    Substitution: The morpholinocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane core can lead to the formation of cubane diols, while reduction of the morpholinocarbonyl group can yield cubane amines. Substitution reactions can produce a wide range of cubane derivatives with different functional groups .

Scientific Research Applications

Methyl 4-(morpholinocarbonyl)cubanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(morpholinocarbonyl)cubanecarboxylate involves its interaction with specific molecular targets and pathways. The cubane core provides a rigid scaffold that can enhance the binding affinity and selectivity of the compound for its targets. The morpholinocarbonyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(morpholinocarbonyl)cubanecarboxylate include other cubane derivatives such as:

  • 1,4-Cubanedicarboxylic acid
  • 1-Iodo-4-methoxycubane
  • Cubane diols

Uniqueness

What sets this compound apart from other cubane derivatives is the presence of the morpholinocarbonyl group. This functional group adds unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications. The combination of the cubane core and the morpholinocarbonyl group provides a versatile platform for the development of new materials and therapeutic agents .

Properties

IUPAC Name

methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVJCPBOJUHIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590395
Record name Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-73-2
Record name Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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